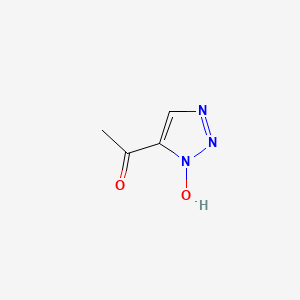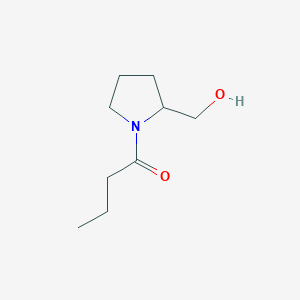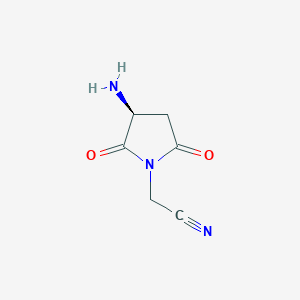
(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is an organic compound with a complex structure that includes an amino group, a nitrile group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as L-glutamic acid and acetonitrile.
Formation of Pyrrolidinone Ring: The first step involves the cyclization of L-glutamic acid to form the pyrrolidinone ring. This can be achieved through a dehydration reaction under acidic or basic conditions.
Introduction of Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Nitrile Group Addition: The nitrile group is added through a nucleophilic substitution reaction, typically using acetonitrile as the nitrile source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts to speed up the reactions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Oxo derivatives of the pyrrolidinone ring.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In synthetic organic chemistry, (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is studied for its potential biological activity. It can act as a building block for peptides and proteins, influencing their structure and function.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
作用機序
The mechanism of action of (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
- (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)propionitrile
- (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)butyronitrile
Uniqueness
Compared to similar compounds, (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and applications can pave the way for new discoveries and innovations.
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
2-[(3S)-3-amino-2,5-dioxopyrrolidin-1-yl]acetonitrile |
InChI |
InChI=1S/C6H7N3O2/c7-1-2-9-5(10)3-4(8)6(9)11/h4H,2-3,8H2/t4-/m0/s1 |
InChIキー |
JFWKDNJDJFKBSH-BYPYZUCNSA-N |
異性体SMILES |
C1[C@@H](C(=O)N(C1=O)CC#N)N |
正規SMILES |
C1C(C(=O)N(C1=O)CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


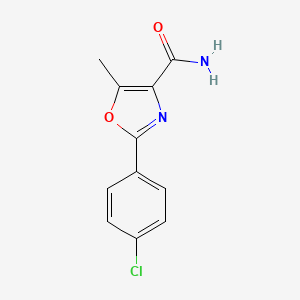
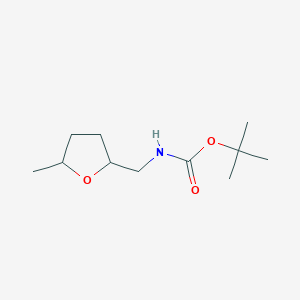
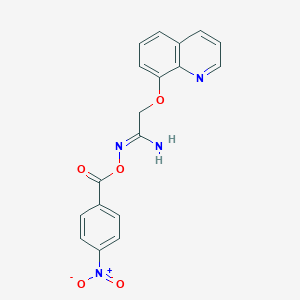
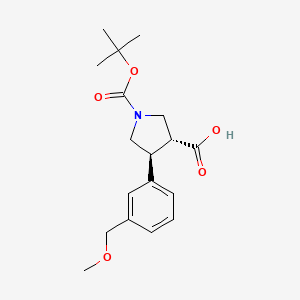
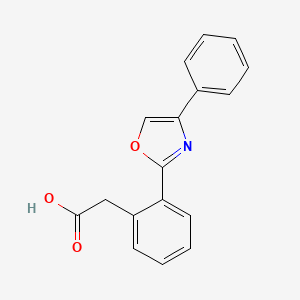
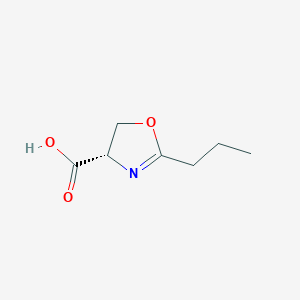
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
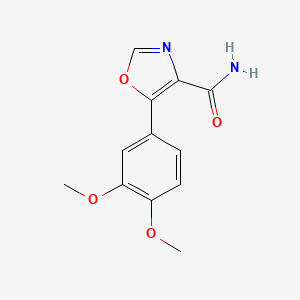
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)
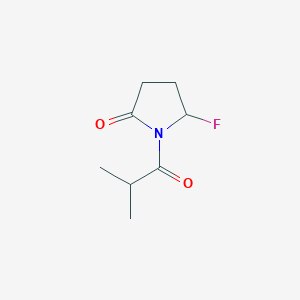
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

